molecular formula C7H14ClNO2 B1447957 2-Cyclopropyl-2-(dimethylamino)acetic acid hydrochloride CAS No. 1423024-79-6

2-Cyclopropyl-2-(dimethylamino)acetic acid hydrochloride

Cat. No. B1447957
M. Wt: 179.64 g/mol
InChI Key: GVUWSWNZDKAPTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-2-(dimethylamino)acetic acid hydrochloride (2-CDA-HCl) is a cyclic amino acid derivative used in scientific research for the study of biochemical and physiological effects. It is a synthetic compound that has a wide range of applications in laboratory experiments, and has been studied extensively for its potential therapeutic effects.

Scientific Research Applications

Cooperative Intramolecular Hydrogen Bonding and Basicity

Research on derivatives of N-[(Dimethylamino)alkyl]-2,3-diaminocycloprop-2-ene-1-imines demonstrates the significant role of cooperative intramolecular hydrogen bonding and the basicity of compounds with cyclopropyl and dimethylamino groups. These compounds exhibit superbasic properties due to the stabilization mechanisms involving aromatization, cationic resonance, and hydrogen bonding effects, highlighting the potential for developing a range of strong bases and superbases in chemistry (Gattin, Kovačević, & Maksić, 2005).

Synthesis of Angularly Fused Triquinanes

The synthesis of angularly fused triquinanes via β-amino-substituted α,β-unsaturated Fischer-Carbene complexes showcases the utility of cyclopropyl substituents in forming complex molecular structures. The process involves cycloadditions, followed by the liberation of carbonyl groups and a series of cyclizations, yielding triquinanes with significant potential in medicinal chemistry and materials science (Milić, Schirmer, Flynn, Noltemeyer, & Meijere, 2002).

Structural Diversity through Alkylation and Ring Closure

The use of a ketonic Mannich base derived from 2-acetylthiophene for generating a structurally diverse library of compounds via alkylation and ring closure reactions demonstrates the versatility of compounds with dimethylamino groups in synthetic organic chemistry. This approach underscores the potential for creating a wide array of molecules with varying biological activities and chemical properties, showcasing the compound's relevance in drug discovery and development (Roman, 2013).

[5C + 1N] Annulations to Synthesize Dihydrofuro[3,2-c]pyridines

Innovative [5C + 1N] annulations using 1-acyl-1-[(dimethylamino)alkenoyl]cyclopropanes as synthons demonstrate the capability to synthesize 2,3-dihydrofuro[3,2-c]pyridines. This method highlights the strategic incorporation of cyclopropyl and dimethylamino groups for constructing heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals (Huang, Zhang, Liang, & Dong, 2012).

Synthesis of Cyclopropane Acetic Acid Ethyl Esters

Research on the synthesis of cyclopropane acetic acid ethyl esters from cyclopropyl alkyl ketones underscores the compound's utility in generating cyclopropane-annulated structures. Such structures are essential in organic synthesis, offering routes to various bioactive compounds and intermediates for further chemical transformations (Nongkhlaw, Nongrum, Nongkynrih, Mathew Vattakunnel, & Myrboh, 2005).

properties

IUPAC Name

2-cyclopropyl-2-(dimethylamino)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-8(2)6(7(9)10)5-3-4-5;/h5-6H,3-4H2,1-2H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUWSWNZDKAPTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1CC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-2-(dimethylamino)acetic acid hydrochloride

CAS RN

1423024-79-6
Record name Cyclopropaneacetic acid, α-(dimethylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423024-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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